N-(4-fluoro-3-nitrophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS No.: 899991-43-6
Cat. No.: VC7366943
Molecular Formula: C20H16FN3O4
Molecular Weight: 381.363
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899991-43-6 |
|---|---|
| Molecular Formula | C20H16FN3O4 |
| Molecular Weight | 381.363 |
| IUPAC Name | N-(4-fluoro-3-nitrophenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |
| Standard InChI | InChI=1S/C20H16FN3O4/c1-13-4-2-5-14(10-13)12-23-9-3-6-16(20(23)26)19(25)22-15-7-8-17(21)18(11-15)24(27)28/h2-11H,12H2,1H3,(H,22,25) |
| Standard InChI Key | QGIWDVPFBTZFKN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Introduction
Synthesis
The synthesis of N-(4-fluoro-3-nitrophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step reactions:
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Preparation of the dihydropyridine core: The core can be synthesized via a Hantzsch pyridine synthesis using aldehydes, ammonia (or an amine), and β-ketoesters.
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Attachment of the 4-fluoro-3-nitrophenyl group: This step often involves nucleophilic substitution or coupling reactions.
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Introduction of the benzyl group: This is achieved through alkylation or reductive amination.
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Amidation reaction: The final step involves forming the carboxamide group by reacting with a suitable amine derivative.
The exact synthetic route may vary depending on the desired purity and yield.
Analytical Characterization
To confirm the structure and purity of this compound, the following analytical techniques are commonly employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies chemical shifts corresponding to protons and carbons in the molecule. |
| Mass Spectrometry (MS) | Determines molecular weight and fragmentation patterns. |
| Infrared Spectroscopy (IR) | Detects functional groups such as amides and nitro groups. |
| X-ray Crystallography | Provides detailed 3D molecular structure if crystalline form is obtained. |
Medicinal Chemistry
The dihydropyridine scaffold is widely known for its pharmacological properties, particularly in calcium channel blockers (e.g., nifedipine). The addition of fluorinated nitroaromatic groups may enhance bioactivity by improving metabolic stability and binding affinity to biological targets.
Antimicrobial Activity
Compounds with
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